This compound is derived from the isoquinoline family, specifically characterized by the presence of a chloro and hydroxy group on the isoquinoline ring. It is classified under pharmaceutical intermediates and has been studied for its role in developing drugs that target HIF pathways, which are crucial in various physiological and pathological processes, including cancer and anemia management .
The synthesis of Glycine, N-[(1-chloro-4-hydroxy-7-phenoxy-3-isoquinolinyl)carbonyl] involves several key steps that utilize various chemical reactions to form the desired product.
The molecular structure of Glycine, N-[(1-chloro-4-hydroxy-7-phenoxy-3-isoquinolinyl)carbonyl] can be described as follows:
The three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, providing insights into steric interactions and spatial orientation that influence its biological properties .
Glycine, N-[(1-chloro-4-hydroxy-7-phenoxy-3-isoquinolinyl)carbonyl] participates in various chemical reactions:
These reactions are crucial for understanding how this compound might interact with biological targets and its stability under different conditions .
The mechanism of action of Glycine, N-[(1-chloro-4-hydroxy-7-phenoxy-3-isoquinolinyl)carbonyl] primarily revolves around its ability to inhibit HIF hydroxylases. These enzymes are responsible for regulating HIF stability under normoxic conditions:
Glycine, N-[(1-chloro-4-hydroxy-7-phenoxy-3-isoquinolinyl)carbonyl] has several scientific applications:
This comprehensive analysis highlights the significance of Glycine, N-[(1-chloro-4-hydroxy-7-phenoxy-3-isoquinolinyl)carbonyl] within medicinal chemistry and its potential impact on therapeutic strategies targeting hypoxia-related conditions.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2